

Tyrphostin AG30: In Vivo Administration Guide

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Compound of Interest		
Compound Name:	Tyrphostin AG30	
Cat. No.:	B15612297	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the tyrphostin family of synthetic compounds, it plays a crucial role in the study of signal transduction pathways.[4] By competitively binding to the ATP-binding site of the EGFR's intracellular kinase domain, **Tyrphostin AG30** effectively blocks the initiation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/Akt pathways.[5][6] This inhibition ultimately leads to the suppression of cell proliferation, survival, and other critical cellular processes that are often dysregulated in cancer.[5] This guide provides detailed application notes and protocols for the in vivo administration of **Tyrphostin AG30** in preclinical research.

Data Presentation

Successful in vivo studies are critically dependent on the appropriate formulation of the therapeutic agent. **Tyrphostin AG30** is insoluble in water, requiring the use of specific solvents and vehicles for administration.[6]

Solubility



Solvent	Solubility	Notes
DMSO	41 mg/mL (199.83 mM)[3][6] or 125 mg/mL (609.25 mM)[6]	Use fresh DMSO as it can absorb moisture, which may reduce solubility. Can be used to prepare a stock solution.[6]
Ethanol	3 mg/mL[6]	Lower solubility compared to DMSO.[6]

In Vivo Formulation Recipes

The choice of vehicle can significantly impact the compound's stability and bioavailability. It is recommended to prepare the working solution fresh on the day of the experiment.[6][7]



Protocol	Vehicle Composition	Achievable Concentration	Preparation Notes
1	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline[6][8]	≥ 2.08 mg/mL (10.14 mM)[6][8]	To prepare 1 mL of working solution, dissolve Tyrphostin AG30 in DMSO first. Sequentially add PEG300, Tween-80, and finally saline, ensuring the solution is clear after each addition.[7][8]
2	10% DMSO, 90% (20% SBE-β-CD in Saline)[7][8]	≥ 2.08 mg/mL (10.14 mM)[8]	Prepare a 20% SBE- β-CD solution in saline. Add the Tyrphostin AG30 stock solution in DMSO to the SBE-β-CD solution and mix thoroughly.[7][8]
3	5% DMSO, 30% PEG300, 5% Tween- 80, 60% Saline/PBS/ddH2O[6]	Dependent on dosage	First, dissolve the required amount of Tyrphostin AG30 in DMSO to create a stock solution. Then, add PEG300 and mix until the solution is clear. Add Tween 80 and mix, and finally add Saline, PBS, or ddH ₂ O to reach the final volume.[6]
4	Carboxymethylcellulos e sodium (CMC-Na)	≥ 5 mg/mL[6]	For oral administration, a homogeneous

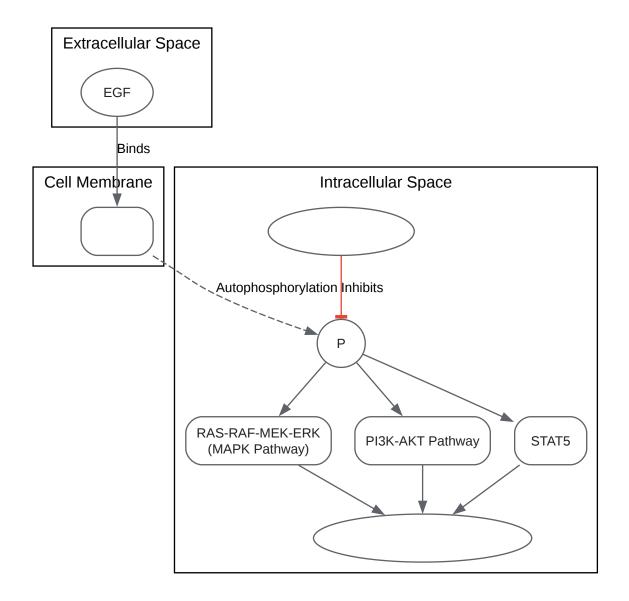


	Polyethylene glycol		mg of Tyrphostin AG30 with 1 mL of CMC-Na solution.[6] Suitable for oral
5	Polyethylene glycol (PEG 400)	Not specified	administration of tyrphostins.[7]

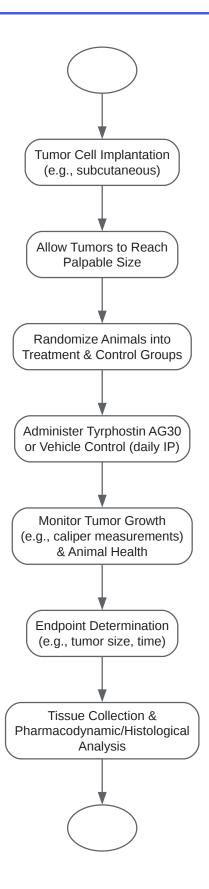
Signaling Pathways and Mechanism of Action

Tyrphostin AG30 selectively inhibits the EGFR tyrosine kinase, which is a member of the c-ErbB family of receptor tyrosine kinases.[9][10] Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of its tyrosine residues.[5][6] This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are pivotal for cell proliferation and survival.[6] [10] **Tyrphostin AG30** blocks this initial autophosphorylation, thereby inhibiting these downstream pathways.[6] Additionally, **Tyrphostin AG30** has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5) in primary erythroblasts.[2][9]









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